Celecoxib

Description

This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a nonsteroidal anti-inflammatory drug (NSAID) which is known for its decreased risk of causing gastrointestinal bleeding compared to other NSAIDS. It is used to manage symptoms of various types of arthritis pain and in familial adenomatous polyposis (FAP) to reduce precancerous polyps in the colon. It is marketed by Pfizer under the brand name Celebrex, and was initially granted FDA approval in 1998. Interestingly, selective COX-2 inhibitors (especially this compound), have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies.

This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.

This compound is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cyclooxygenase-2 (Cox-2), which is widely used in the therapy of arthritis. This compound has been linked to rare instances of idiosyncratic drug induced liver disease.

This compound is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. This compound selectively inhibits cyclo-oxygenase-2 activity (COX-2); COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 18 approved and 95 investigational indications. This drug has a black box warning from the FDA.

This compound is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of osteoarthritis, rheumatoid arthritis, acute pain, painful menstruation and menstrual symptoms, and to reduce numbers of colon and rectum polyps in patients with familial adenomatous polyposis. It is marketed by Pfizer under the brand name Celebrex. In some countries, it is branded Celebra. This compound is available by prescription in capsule form.

A pyrazole derivative and selective CYCLOOXYGENASE 2 INHIBITOR that is used to treat symptoms associated with RHEUMATOID ARTHRITIS; OSTEOARTHRITIS and JUVENILE ARTHRITIS, as well as the management of ACUTE PAIN.

See also: Amlodipine Besylate; this compound (component of); this compound; Tramadol Hydrochloride (component of).

Structure

3D Structure

Properties

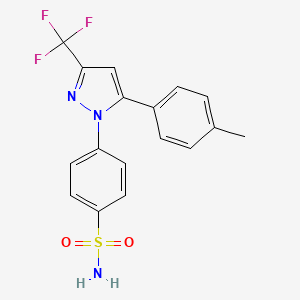

IUPAC Name |

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Record name | celecoxib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Celecoxib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022777 |

Source

|

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

529.0±60.0 |

Source

|

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Poorly soluble |

Source

|

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Pale yellow solid | |

CAS No. |

169590-42-5 |

Source

|

| Record name | Celecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157-159, 157-159 °C, 101.7 - 103.9 °C |

Source

|

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the-Cancer-Cell-Mechanisms-of-Action-of-Celecoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its anticancer properties, which extend beyond its established anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. We will delve into both the canonical COX-2-dependent pathways and the increasingly recognized COX-2-independent mechanisms. This guide will also provide detailed protocols for key experimental assays used to investigate these mechanisms, offering a robust framework for researchers in the field of oncology and drug development.

Introduction: Re-evaluating this compound in an Oncological Context

Initially developed as a nonsteroidal anti-inflammatory drug (NSAID), this compound's primary function is to selectively inhibit the COX-2 enzyme, a key mediator of inflammation and pain. However, a substantial body of evidence now indicates that this compound possesses potent antitumor activities.[1][2] The expression of COX-2 is often low in normal tissues but significantly elevated in various cancers, contributing to tumor growth and progression.[3] While the inhibition of the COX-2/prostaglandin E2 (PGE2) signaling axis is a critical component of its anticancer action, it is now clear that this compound also triggers antitumor responses through mechanisms entirely independent of COX-2.[4][5] This guide will dissect these multifaceted mechanisms to provide a comprehensive understanding of this compound's potential as a cancer therapeutic.

The Canonical Pathway: COX-2-Dependent Inhibition

The overexpression of COX-2 in tumor cells leads to increased production of prostaglandins, particularly PGE2. This elevation in PGE2 promotes cancer progression through several mechanisms, including enhanced cell proliferation, invasion, and angiogenesis.[4][6] this compound directly inhibits the enzymatic activity of COX-2, thereby reducing PGE2 synthesis.[7] This disruption of the COX-2/PGE2 signaling axis interferes with downstream pathways that are crucial for tumor growth and survival. For example, PGE2 can activate signaling cascades involving NF-κB and Akt, which in turn promote the expression of genes involved in cell proliferation, migration, and invasion.[4] By blocking PGE2 production, this compound effectively dampens these pro-tumorigenic signals.[4][6]

Signaling Pathway: COX-2 Dependent Mechanism

Caption: COX-2 Dependent Inhibition by this compound.

COX-2-Independent Mechanisms: A Multifaceted Approach

A compelling body of research demonstrates that this compound's anticancer effects are not solely reliant on its ability to inhibit COX-2.[4][8] These COX-2-independent mechanisms are diverse and impact several core cellular processes that are critical for cancer cell survival and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[9][10] This pro-apoptotic effect is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway : this compound can promote apoptosis by down-regulating anti-apoptotic proteins like Mcl-1 and activating pro-apoptotic proteins such as Bax.[4][11] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction and the release of cytochrome c, ultimately activating the caspase cascade.[4]

-

Extrinsic Pathway : Studies have shown that this compound can increase the expression of death receptors, such as DR5, on the surface of cancer cells.[12] This sensitization makes the cells more susceptible to apoptosis induced by ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[12]

-

Endoplasmic Reticulum (ER) Stress : this compound can also induce apoptosis by triggering ER stress.[10] This involves the inhibition of ER calcium-ATP binding enzymes, leading to an accumulation of unfolded proteins and the activation of the unfolded protein response (UPR), which can ultimately initiate apoptosis.[4]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[5][13][14]

-

G0/G1 Arrest : This is often achieved by this compound's ability to increase the expression of cell cycle inhibitory proteins like p21 and p27, and decrease the expression of cyclins A and B1.[5][14][15]

-

G2/M Arrest : In some cancer cell types, such as HeLa cervical cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase, an effect linked to increased p53 expression.[13][16]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties.[17][18][19] It can inhibit angiogenesis by reducing the production of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[17][20][21] This effect can be mediated by suppressing the activity of transcription factors, such as Sp1, which are involved in VEGF gene expression.[21] Furthermore, this compound can directly induce apoptosis in endothelial cells, further contributing to its anti-angiogenic effects.[18]

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

-

Akt Pathway : The PI3K/Akt pathway is a central regulator of cell survival and proliferation. This compound can inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell growth.[4][22]

-

NF-κB Pathway : The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer. This compound has been shown to suppress the activation of NF-κB by inhibiting the IκBα kinase (IKK), which is required for NF-κB activation.[22] However, in some contexts, this compound has been reported to activate NF-κB, suggesting a cell-type-specific role.[9][23]

-

Wnt/β-catenin Pathway : The Wnt/β-catenin signaling pathway is critical for embryonic development and is often aberrantly activated in cancer. This compound can suppress this pathway by promoting the degradation of β-catenin, a key downstream effector.[1][4][7]

Signaling Pathway: Key COX-2 Independent Mechanisms

Caption: Overview of this compound's COX-2 Independent Mechanisms.

Experimental Methodologies for Investigation

To rigorously investigate the anticancer mechanisms of this compound, a combination of well-established in vitro assays is essential. The following section provides detailed, step-by-step protocols for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight.[24]

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[24]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[24]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[24][25]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-600 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]

Protocol:

-

Cell Treatment and Collection: Treat cells with this compound as desired. Collect both adherent and floating cells by trypsinization and centrifugation.[27]

-

Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[29]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[26][29]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[26][30]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[26][30]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[31][32]

Protocol:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.[31]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes.[31][33]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[31]

-

RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A).[31][33]

-

PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) and mix well.[31][33]

-

Incubation: Incubate at room temperature for 5-10 minutes.[31]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events and using a linear scale for PI fluorescence.[31][33]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for analyzing the expression and activation state of proteins in signaling pathways affected by this compound.[34][35]

Protocol:

-

Cell Lysis: After treatment, wash cells with 1X PBS and lyse them using 1X SDS sample buffer.[34]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[34]

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[34]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.[34][35]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Experimental Workflow: Western Blotting

Caption: Standard Workflow for Western Blot Analysis.

Data Interpretation and Validation

For each of the described protocols, the inclusion of appropriate controls is paramount for data integrity.

-

Vehicle Controls: To ensure that the observed effects are due to this compound and not the solvent (e.g., DMSO).

-

Positive and Negative Controls: To validate the assay's performance. For instance, in apoptosis assays, a known apoptosis-inducing agent can serve as a positive control.[26]

-

Loading Controls: In Western blotting, housekeeping proteins (e.g., β-actin, GAPDH) are used to ensure equal protein loading across lanes.

Quantitative data, such as IC50 values from cell viability assays or the percentage of cells in different cell cycle phases, should be presented in tables for clear comparison.

| Cell Line | IC50 (µM) of this compound | Reference |

| BT-20 (Breast) | 60 | [36] |

| MCF-7 (Breast) | 55 | [36] |

| A-375 (Melanoma) | 45 | [36] |

| HT-29 (Colon) | 50 | [36] |

| HeLa (Cervical) | 40 | [13] |

Conclusion and Future Directions

This compound's anticancer activity is a result of a complex interplay of both COX-2-dependent and -independent mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, inhibit angiogenesis, and modulate key oncogenic signaling pathways makes it a compelling candidate for further investigation in oncology.[1][4] Future research should focus on elucidating the precise molecular targets of this compound's COX-2-independent effects and exploring its potential in combination therapies to enhance the efficacy of existing cancer treatments.[7][37] The continued investigation into the multifaceted mechanisms of this compound will undoubtedly pave the way for its rational application in cancer prevention and therapy.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Li, Y., et al. (2020). The molecular mechanisms of this compound in tumor development. Journal of Cancer Research and Clinical Oncology, 146(10), 2543-2557. Retrieved from [Link]

-

Rosas, C., et al. (2014). This compound decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy. Biological Research, 47(1), 56. Retrieved from [Link]

-

Kim, S. H., et al. (2004). This compound induces apoptosis in cervical cancer cells independent of cyclooxygenase using NF-κB as a possible target. Journal of Cancer Research and Clinical Oncology, 130(9), 551-560. Retrieved from [Link]

-

Wibowo, A., et al. (2016). This compound, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells. Indonesian Journal of Cancer Chemoprevention, 7(2), 53-59. Retrieved from [Link]

-

International Journal of Morphology. (2022). This compound: Antiangiogenic and Antitumoral Action. Retrieved from [Link]

-

University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

PeerJ Preprints. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Lee, E. O., et al. (2011). This compound induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress. Molecules and Cells, 32(3), 269-275. Retrieved from [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Stoeltzing, O., et al. (2002). This compound inhibits angiogenesis by inducing endothelial cell apoptosis in human pancreatic tumor xenografts. Cancer Research, 62(2), 359-364. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

-

Kinder, D. H., et al. (2005). This compound (Celebrex®) induces apoptosis in MCF-7, BT-20, (breast carcinomas) A-375 (melanoma) and HT-29 (colorectal carcinoma) but does not activate Caspases 3, 8, or 9 in cells grown in monolayer. Cancer Research, 65(9 Supplement), 632-633. Retrieved from [Link]

-

Hecht, M., et al. (2007). The selective Cox-2 inhibitor this compound suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice. BMC Cancer, 7, 36. Retrieved from [Link]

-

Uddin, S., et al. (2012). The effect of this compound on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. BMC Cancer, 12, 204. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

E-Ling, J., et al. (2006). This compound Inhibits Vascular Endothelial Growth Factor Expression in and Reduces Angiogenesis and Metastasis of Human Pancreatic Cancer via Suppression of Sp1 Transcription Factor Activity. Cancer Research, 66(4), 2041-2048. Retrieved from [Link]

-

Wu, Y., et al. (2018). This compound in breast cancer prevention and therapy. Cancer Letters, 424, 77-87. Retrieved from [Link]

-

Wibowo, A., et al. (2016). This compound, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa. Indonesian Journal of Cancer Chemoprevention, 7(2), 53-59. Retrieved from [Link]

-

Liu, X., et al. (2003). Death Receptor Regulation and this compound-Induced Apoptosis in Human Lung Cancer Cells. JNCI: Journal of the National Cancer Institute, 95(23), 1769-1780. Retrieved from [Link]

-

Grösch, S., et al. (2001). COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor this compound. The FASEB Journal, 15(14), 2742-2744. Retrieved from [Link]

-

ScienceDaily. (2004). Mayo Researchers Define this compound Pathways And Mechanisms For Tumor Reduction. Retrieved from [Link]

-

OAE Publishing Inc. (2018). NSAID this compound: a potent mitochondrial pro-oxidant cytotoxic agent sensitizing metastatic cancers and cancer stem cells to chemotherapy. Retrieved from [Link]

-

Jiao, X., et al. (2017). This compound targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity. Oncotarget, 9(4), 4557-4572. Retrieved from [Link]

-

National Institutes of Health. (2012). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Retrieved from [Link]

-

Gee, J., et al. (2009). Cyclin-mediated G1 Arrest by this compound Differs in Low-versus High-grade Bladder Cancer. Anticancer Research, 29(10), 3893-3899. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Takada, Y., et al. (2004). 2 inhibitor this compound abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis. The Journal of Immunology, 173(3), 2011-2022. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

National Institutes of Health. (2022). The Efficacy and Safety of this compound in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Retrieved from [Link]

-

American Association for Cancer Research. (2014). COX-2–Independent Effects of this compound Sensitize Lymphoma B Cells to TRAIL-Mediated Apoptosis. Retrieved from [Link]

-

MDPI. (2023). This compound Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. Retrieved from [Link]

-

American Association for Cancer Research. (2006). COX-2-independent antitumoral effects of this compound and its derivative dimethylthis compound on two murine mammary adenocarcinomas. Retrieved from [Link]

-

European Pharmaceutical Review. (2016). Scientists show commonly prescribed painkiller slows cancer growth. Retrieved from [Link]

Sources

- 1. This compound in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. oncologynews.com.au [oncologynews.com.au]

- 4. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Efficacy and Safety of this compound in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. oaepublish.com [oaepublish.com]

- 9. This compound induces apoptosis in cervical cancer cells independent of cyclooxygenase using NF-κB as a possible target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of this compound on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin-mediated G1 Arrest by this compound Differs in Low-versus High-grade Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journal.waocp.org [journal.waocp.org]

- 17. This compound decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits angiogenesis by inducing endothelial cell apoptosis in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The selective Cox-2 inhibitor this compound suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. intjmorphol.com [intjmorphol.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Cyclooxygenase (COX)-2 inhibitor this compound abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. atcc.org [atcc.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. kumc.edu [kumc.edu]

- 31. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 32. vet.cornell.edu [vet.cornell.edu]

- 33. ucl.ac.uk [ucl.ac.uk]

- 34. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 35. CST | Cell Signaling Technology [cellsignal.com]

- 36. aacrjournals.org [aacrjournals.org]

- 37. mdpi.com [mdpi.com]

An In-Depth Technical Guide on Celecoxib Signaling Pathways in Neuroinflammation

For: Researchers, scientists, and drug development professionals.

Abstract

Neuroinflammation is a critical underlying process in a wide spectrum of neurological disorders, from acute injuries to chronic neurodegenerative diseases. A key player in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2), which is inducibly expressed at sites of inflammation and catalyzes the production of pro-inflammatory prostaglandins. Celecoxib, a selective COX-2 inhibitor, has been extensively investigated for its neuroprotective potential. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound in the context of neuroinflammation. We will delve into both the canonical COX-2-dependent mechanisms and the emerging COX-2-independent pathways, offering a comprehensive understanding for researchers and drug development professionals. This guide will further provide field-proven experimental protocols and data visualization tools to empower the scientific community in their investigation of this compound and other neuroinflammatory modulators.

Introduction: The Rationale for Targeting COX-2 in Neuroinflammation

Neuroinflammation is characterized by the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, in response to various stimuli such as infection, trauma, ischemia, and protein aggregates.[1][2] This activation triggers the release of a plethora of inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and prostaglandins, which can contribute to neuronal damage and disease progression.[3][4]

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostanoids.[5][6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducibly expressed during inflammation and is a key driver of the inflammatory response.[4][6][7] In the CNS, COX-2 is expressed by glutamatergic neurons and can be induced in other cell types during neuroinflammatory conditions.[4] The overproduction of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is associated with increased inflammation, pain, and neuronal excitotoxicity.[5][8][9][10][11]

This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[5][6][12] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[5] By inhibiting COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating the inflammatory cascade.[5][8][9][10][11][13] This targeted approach offers the potential for therapeutic intervention in neuroinflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6]

Core Signaling Pathways Modulated by this compound

This compound's therapeutic effects in neuroinflammation extend beyond simple COX-2 inhibition. It modulates a complex network of intracellular signaling pathways that are pivotal in the inflammatory response.

The Canonical COX-2/PGE2 Pathway

The primary and most well-understood mechanism of this compound is the direct inhibition of COX-2, which in turn blocks the synthesis of prostaglandin E2 (PGE2).[5][8][9][10][11][13]

Causality: In neuroinflammatory states, pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β, TNF-α) trigger the upregulation of COX-2 expression in microglia and astrocytes.[3][14] This leads to a surge in PGE2 production. PGE2 then acts on its G-protein coupled receptors (EP1-4) on various CNS cells, perpetuating the inflammatory cycle by promoting the release of more pro-inflammatory cytokines, increasing vascular permeability, and contributing to neuronal excitotoxicity.[8][10] this compound's direct inhibition of the COX-2 enzyme breaks this feedback loop.[8][9][10]

Experimental Validation: The inhibition of PGE2 synthesis by this compound can be readily quantified using an Enzyme Immunoassay (EIA).[13]

Diagram: this compound's Inhibition of the COX-2/PGE2 Pathway

Caption: this compound may inhibit the NF-κB signaling pathway.

2.2.2. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical stress-activated pathway involved in inflammation and apoptosis.

Causality: In the context of neuroinflammation, stressors like cytokines and excitotoxicity activate the p38 MAPK cascade. [15]Activated p38 MAPK can phosphorylate and activate downstream transcription factors, leading to the production of pro-inflammatory cytokines and enzymes. Some studies have shown that this compound can inhibit the phosphorylation and activation of p38 MAPK. [16][17]This inhibitory effect on p38 MAPK signaling contributes to this compound's anti-inflammatory and neuroprotective properties by reducing the expression of inflammatory mediators and potentially inhibiting apoptotic pathways.

Experimental Validation: The phosphorylation status of p38 MAPK can be assessed by Western blotting using phospho-specific antibodies.

Diagram: this compound's Influence on the p38 MAPK Pathway

Caption: this compound inhibits the p38 MAPK signaling cascade.

2.2.3. Other Potential COX-2 Independent Mechanisms

Research suggests that this compound may also exert its effects through other pathways, including:

-

HMGB1/TLR4 Pathway: Studies have indicated that this compound can suppress the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4) signaling pathway, which is involved in inflammation and pyroptosis. [18][19][20]* ERK/JNK/AP-1 Signaling: Paradoxically, some research has shown that this compound can induce COX-2 expression and astrocyte activation through the ERK/JNK/AP-1 signaling pathway, highlighting the complexity of its actions. [21]

Experimental Workflows for Studying this compound's Effects

To rigorously investigate the signaling pathways modulated by this compound in neuroinflammation, a combination of in vitro and in vivo models is essential.

In Vitro Models of Neuroinflammation

In vitro models provide a controlled environment to dissect specific cellular and molecular mechanisms. [2][22][23][24]

-

Primary Microglia and Astrocyte Cultures: These cultures, isolated from neonatal rodent brains, are considered the gold standard for studying glial cell responses to inflammatory stimuli. [2][25]* Microglial Cell Lines (e.g., BV-2, N9): Immortalized cell lines offer a more scalable and reproducible system for high-throughput screening of compounds. [23][24][26]* Neuron-Glia Co-cultures: These models allow for the investigation of the complex interactions between neurons and glial cells during neuroinflammation. [23][25]* Human Induced Pluripotent Stem Cell (iPSC)-derived Microglia and Neurons: These models offer a more translationally relevant platform for studying human-specific responses. [2]

Experimental Protocol: In Vitro Neuroinflammation Assay

-

Cell Culture: Plate primary microglia or a microglial cell line (e.g., BV-2) in a 24-well plate at a density of 5 x 10^4 cells/well.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.

-

Inflammatory Challenge: Induce inflammation by adding lipopolysaccharide (LPS; 100 ng/mL) to the culture medium.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Collect the cell culture supernatant for cytokine and PGE2 analysis.

-

Cell Lysis: Lyse the cells to extract protein for Western blot analysis of signaling pathway components (e.g., phospho-p38, NF-κB).

-

Analysis:

-

Quantify PGE2 levels in the supernatant using a Prostaglandin E2 EIA Kit.

-

Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) using ELISA kits.

-

Analyze the phosphorylation status of key signaling proteins by Western blotting.

-

Diagram: In Vitro Experimental Workflow

Caption: A streamlined workflow for in vitro neuroinflammation studies.

In Vivo Models of Neuroinflammation

In vivo models are crucial for understanding the systemic effects of this compound and its impact on behavioral outcomes. [1][22][27][28][29]

-

Lipopolysaccharide (LPS)-induced Neuroinflammation: Systemic or intracerebral administration of LPS is a widely used model to induce a robust neuroinflammatory response. [1][27][28][29]* Experimental Autoimmune Encephalomyelitis (EAE): This is a common model for multiple sclerosis and is characterized by CNS inflammation and demyelination. [7]* Animal Models of Neurodegenerative Diseases: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or Parkinson's disease (e.g., MPTP-induced) are used to study the role of neuroinflammation in these conditions. [29][30]* Traumatic Brain Injury (TBI) Models: These models are used to investigate the role of inflammation in the secondary injury cascade following trauma. [3]

Experimental Protocol: In Vivo LPS-induced Neuroinflammation Model

-

Animal Model: Use adult male C57BL/6 mice.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, oral gavage) or vehicle control daily for 7 days.

-

LPS Injection: On day 7, inject LPS (1 mg/kg, intraperitoneal) to induce systemic inflammation and neuroinflammation.

-

Behavioral Testing: At 24 hours post-LPS injection, perform behavioral tests to assess sickness behavior (e.g., open field test for locomotor activity).

-

Tissue Collection: At 48 hours post-LPS injection, euthanize the animals and collect brain tissue and plasma.

-

Analysis:

-

Measure cytokine levels in plasma and brain homogenates using ELISA or multiplex assays.

-

Perform immunohistochemistry on brain sections to assess microglial and astrocyte activation (e.g., Iba1 and GFAP staining).

-

Analyze the expression of inflammatory genes in the brain using qPCR.

-

Conduct Western blot analysis on brain homogenates to examine signaling pathway activation.

-

Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | In Vitro (LPS-stimulated BV-2 cells) | In Vivo (LPS-injected mice) | Expected Effect of this compound |

| PGE2 Levels | Increased | Increased in brain | Significant Decrease [9][11][13] |

| TNF-α Levels | Increased | Increased in brain and plasma | Decrease [31] |

| IL-1β Levels | Increased | Increased in brain and plasma | Decrease [3][31] |

| p-p38 MAPK | Increased | Increased in brain | Decrease [16] |

| Nuclear NF-κB p65 | Increased | Increased in brain | Decrease (dose-dependent) [32] |

| Microglial Activation | N/A | Increased (Iba1 staining) | Decrease [31] |

| Astrocyte Activation | N/A | Increased (GFAP staining) | Decrease [31] |

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential in mitigating neuroinflammation through a multifaceted mechanism of action. While its primary role as a selective COX-2 inhibitor is well-established, its ability to modulate key COX-2-independent signaling pathways, such as NF-κB and p38 MAPK, provides a broader anti-inflammatory profile. The experimental workflows detailed in this guide offer a robust framework for researchers to further elucidate the intricate signaling networks influenced by this compound and to screen for novel neuroprotective agents.

Despite promising preclinical data, clinical trials of this compound in neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis have yielded mixed or negative results. [30][33][34][35][36]This discrepancy highlights the complexity of translating findings from animal models to human diseases and underscores the need for a deeper understanding of the temporal and cell-type-specific roles of these signaling pathways in different disease contexts. Future research should focus on:

-

Dose-response relationships: Elucidating the precise dose-dependent effects of this compound on various signaling pathways.

-

Chronic versus acute inflammation: Investigating the differential effects of this compound in models of chronic, low-grade neuroinflammation versus acute inflammatory insults.

-

Combination therapies: Exploring the synergistic potential of this compound with other therapeutic agents that target different aspects of the neuroinflammatory cascade.

By continuing to unravel the complex signaling networks modulated by this compound, the scientific community can pave the way for the development of more effective therapeutic strategies for a wide range of debilitating neurological disorders.

References

-

Akao, T., Maruyama, H., Imayoshi, H., Yoshinaga, M., & Ono, H. (2006). Selective COX-2 inhibitor this compound prevents experimental autoimmune encephalomyelitis through COX-2-independent pathway. Brain, 129(Pt 8), 1984–1992. [Link]

-

Mao, J. T., Cui, X., Reilly, M., & El-Bayoumy, K. (2005). This compound Modulates the Capacity for Prostaglandin E 2 and Interleukin-10 Production in Alveolar Macrophages from Active Smokers. Clinical Cancer Research, 11(13), 4844–4849. [Link]

-

Mastbergen, S. C., Lafeber, F. P., & Bijlsma, J. W. (2006). This compound can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. Arthritis Research & Therapy, 8(5), R143. [Link]

-

Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

-

Sygnature Discovery. (2023). Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model. [Link]

-

Patwari, P., Gao, Y., Lee, M., & Grodzinsky, A. J. (2004). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Arthritis Research & Therapy, 6(1), R36–R45. [Link]

-

Charles River Laboratories. (n.d.). Neuroinflammation Studies. [Link]

-

Sygnature Discovery. (2023). Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain's Immune Response and Evaluate Novel Drug Candidates. [Link]

-

Yuan, G., Wang, J., Zhang, J., & Li, D. (2015). This compound can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. American Journal of Translational Research, 7(7), 1319–1327. [Link]

-

Sneed, G., Scheff, S. W., & Pauly, J. R. (2024). Selective COX-2 Inhibitors as Neuroprotective Agents in Traumatic Brain Injury. International Journal of Molecular Sciences, 25(17), 9226. [Link]

-

Fond, G., Loundou, A., & Baumstarck, K. (2019). Commentary: Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders. Frontiers in Psychiatry, 10, 831. [Link]

-

van der Stelt, M., Miedema, I., & van der Meij, J. C. (2012). This compound delays cognitive decline in an animal model of neurodegeneration. Behavioural Brain Research, 235(1), 122–128. [Link]

-

ClinicalTrials.gov. (2003). Delaying Alzheimer Disease Symptoms With Anti-Inflammatory Drugs. [Link]

-

Shi, J., & Wang, Q. (2018). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Journal of Neuroinflammation, 15(1), 191. [Link]

-

Neurofit. (n.d.). In vivo model of inflammation - LPS induced cognitive decline. [Link]

-

Bajramovic, J. J. (2019). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience, 13, 125. [Link]

-

News-Medical.Net. (n.d.). Celebrex (this compound) Pharmacology. [Link]

-

Soininen, H., Westman, E., & Spenger, C. (2007). Long-term efficacy and safety of this compound in Alzheimer's disease. Dementia and Geriatric Cognitive Disorders, 23(2), 84–94. [Link]

-

Saura, J. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. [Link]

-

Offenbacher, S., Beck, J. D., & Barros, S. P. (2009). This compound Decreases Gcf Prostaglandin E2 Levels in Chronic Periodontitis Patients. Journal of Periodontology, 80(1), 104–111. [Link]

-

Cudkowicz, M. E., Shefner, J. M., & Brown, R. H. (2006). Trial of this compound in amyotrophic lateral sclerosis. Annals of Neurology, 60(1), 22–31. [Link]

-

Alzforum. (2014). This compound. [Link]

-

Di Paolo, M., Lattanzio, F., & Lostia, A. M. (2020). This compound Prevents Cognitive Impairment and Neuroinflammation in Soluble Amyloid β-treated Rats. Current Neurovascular Research, 17(3), 398–408. [Link]

-

Zhang, Y., Wang, Y., & Zhang, J. (2025). Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug this compound Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway. Neurochemical Research. [Link]

-

Bajramovic, J. J. (2019). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience, 13, 125. [Link]

-

Li, R., & He, Q. (2020). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 14, 160. [Link]

-

Di Paolo, M., Lattanzio, F., & Lostia, A. M. (2020). This compound Exerts Neuroprotective Effects in β-Amyloid-Treated SH-SY5Y Cells Through the Regulation of Heme Oxygenase-1: Novel Insights for an Old Drug. Frontiers in Pharmacology, 11, 568. [Link]

-

Lin, C. H., & Lu, D. Y. (2024). This compound paradoxically induces COX-2 expression and astrocyte activation through the ERK/JNK/AP-1 signaling pathway in the cerebral cortex of rats. Neurochemistry International, 174, 105926. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

JoVE. (2024). Investigating Microglia-Neuron Interactions. [Link]

-

Wang, Z., Li, Y., & Cui, Y. (2021). Protective Effect of this compound on Early Postoperative Cognitive Dysfunction in Geriatric Patients. Frontiers in Neurology, 12, 638848. [Link]

-

Zhang, Y., Wang, Y., & Zhang, J. (2025). Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug this compound Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway. Neurochemical Research. [Link]

-

Al-Gharably, E. A., & Al-Harbi, N. O. (2023). This compound Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. Cancers, 15(20), 5057. [Link]

-

Lipton, R. B., & Munjal, S. (2022). A Comprehensive Review of this compound Oral Solution for the Acute Treatment of Migraine. Health Psychology Research, 10(3), 37042. [Link]

-

Sethi, S., & Chopra, K. (2018). Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders. Frontiers in Neuroscience, 12, 523. [Link]

-

Chen, L., & Lu, C. (2015). This compound Inhibits the Lytic Activation of Kaposi's Sarcoma-Associated Herpesvirus through Down-Regulation of RTA Expression by Inhibiting the Activation of p38 MAPK. PLoS ONE, 10(5), e0127228. [Link]

-

Lin, C. H., & Lu, D. Y. (2013). This compound reduces brain dopaminergic neuronaldysfunction, and improves sensorimotor behavioral performance in neonatal rats exposed to systemic lipopolysaccharide. Journal of Neuroinflammation, 10, 42. [Link]

-

Zhang, Y., Wang, Y., & Zhang, J. (2025). Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug this compound Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway. Neurochemical Research. [Link]

-

Al-Gharably, E. A., & Al-Harbi, N. O. (2023). This compound Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. Cancers, 15(20), 5057. [Link]

-

Niederberger, E., Tegeder, I., & Geisslinger, G. (2001). This compound loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 15(9), 1622–1624. [Link]

-

Kim, S. Y., & Chun, K. H. (2010). This compound inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. Cancer letters, 296(1), 97–104. [Link]

-

Roy, S. M., & Svitkin, Y. V. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience, 13, 618355. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Commentary: Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]

- 5. news-medical.net [news-medical.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Selective COX-2 inhibitor this compound prevents experimental autoimmune encephalomyelitis through COX-2-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. heraldopenaccess.us [heraldopenaccess.us]

- 12. A Comprehensive Review of this compound Oral Solution for the Acute Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Frontiers | Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]

- 15. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug this compound Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug this compound Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway | Semantic Scholar [semanticscholar.org]

- 21. This compound paradoxically induces COX-2 expression and astrocyte activation through the ERK/JNK/AP-1 signaling pathway in the cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]

- 25. Investigating Microglia-Neuron Interactions - JoVE Journal [jove.com]

- 26. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sygnaturediscovery.com [sygnaturediscovery.com]

- 28. Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model - PharmaFeatures [pharmafeatures.com]

- 29. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 30. This compound delays cognitive decline in an animal model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. This compound reduces brain dopaminergic neuronaldysfunction, and improves sensorimotor behavioral performance in neonatal rats exposed to systemic lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

- 34. Long-term efficacy and safety of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. neuroscience.jhu.edu [neuroscience.jhu.edu]

- 36. alzforum.org [alzforum.org]

A Guide to the Structural Basis of Celecoxib's COX-2 Selectivity

Abstract

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, was a first-in-class agent designed to selectively target the inducible COX-2 isoform over the constitutive COX-1. This guide provides an in-depth technical examination of the structural and molecular determinants that govern this selectivity. We will dissect the critical architectural differences between the COX-1 and COX-2 active sites, analyze the pharmacophoric features of this compound that exploit these differences, and detail the experimental methodologies used to validate these structure-function relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the principles of selective COX inhibition.

The Rationale for Isoform Selectivity: A Tale of Two COX Enzymes

The enzyme cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS), is the primary target of NSAIDs.[1][2][3] It catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids that mediate physiological and pathological processes.[4][5] The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory drug design.[6]

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues.[7][8][9] It is responsible for producing prostaglandins that regulate homeostatic functions, most notably the protection of the gastric mucosa and the mediation of platelet aggregation.[8][9][10] Inhibition of COX-1 is primarily responsible for the common gastrointestinal side effects of traditional NSAIDs like ibuprofen and naproxen.[2][11][12]

-

COX-2 is typically absent or expressed at very low levels in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins at sites of inflammation.[7][11][13] Therefore, the anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2.[2][12]

This dichotomy established a clear therapeutic hypothesis: a drug that could selectively inhibit COX-2 while sparing COX-1 would retain the anti-inflammatory benefits of traditional NSAIDs but without the associated gastric toxicity.[2][11] this compound was developed based on this principle.[14][15]

Architectural Divergence: The Structural Key to COX-2 Selectivity

While the COX-1 and COX-2 isoforms share approximately 60% amino acid sequence identity and have highly homologous three-dimensional structures, subtle but critical differences within their active sites are the foundation of selective inhibition.[7][13] The active site is a long, hydrophobic channel where the substrate, arachidonic acid, binds.

The most significant distinction lies in the amino acid composition at position 523.

-

In COX-1 , this position is occupied by a bulky Isoleucine (Ile523) residue.

-

In COX-2 , this position is occupied by a smaller Valine (Val523) residue.[8][12][16][17]

This single amino acid substitution is the primary determinant of selectivity.[18] The smaller side chain of Val523 in COX-2, along with a similar substitution at position 434 (Ile in COX-1, Val in COX-2), creates a larger, more accommodating active site.[8][19] Specifically, it opens up a spacious side pocket that is not present in the more constricted active site of COX-1.[12][16][20] This side pocket increases the total volume of the COX-2 active site by approximately 17-25%.[8][16]

DOT script for COX Isoform Active Site Comparison

Caption: this compound's sulfonamide group occupies the unique COX-2 side pocket.

Experimental Validation: A Multi-Pillar Approach

The structural hypothesis for this compound's selectivity is supported by a robust body of evidence from multiple experimental disciplines. The convergence of data from X-ray crystallography, enzyme kinetics, and site-directed mutagenesis provides a self-validating system that confirms the proposed mechanism.

X-ray Crystallography: Visualizing the Interaction

X-ray crystallography provides the most direct and compelling evidence, offering atomic-level resolution of the inhibitor bound within the enzyme's active site. [21]Co-crystallization of this compound analogs (like SC-558) and other "coxibs" with murine and human COX-2 has visually confirmed that the defining feature of these inhibitors—the sulfonamide or sulfone moiety—is consistently oriented within the selectivity side pocket. [21][22][23]These structures serve as the ultimate validation of the binding model.

Experimental Protocol: Co-crystallization and Structure Determination of a COX-2/Inhibitor Complex

-

Protein Expression and Purification:

-

Express recombinant human or murine COX-2, typically using a baculovirus/insect cell system for proper post-translational modifications.

-

Lyse cells and solubilize the membrane-bound protein using a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside).

-

Purify the COX-2 protein using a multi-step chromatography protocol, including affinity chromatography (e.g., Ni-NTA if His-tagged), ion exchange, and size-exclusion chromatography. Assess purity via SDS-PAGE.

-

-

Complex Formation:

-

Incubate the purified, detergent-solubilized COX-2 with a 5- to 10-fold molar excess of the inhibitor (e.g., this compound) for several hours at 4°C to ensure complete binding.

-

-

Crystallization:

-

Employ vapor diffusion (hanging or sitting drop) methods to screen for crystallization conditions.

-

Mix the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., polyethylene glycol), buffer, and salts.

-

Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over days to weeks.

-

-

Data Collection and Processing:

-

Cryo-protect the obtained crystals (e.g., by soaking in a reservoir solution containing glycerol) and flash-cool in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

Process the diffraction data using software like HKL2000 or XDS to index, integrate, and scale the reflections.

-

-

Structure Solution and Refinement:

-

Solve the structure using molecular replacement, with a previously determined COX-2 structure as the search model (e.g., PDB ID: 6COX).

-

Build the inhibitor into the resulting electron density map using software like Coot.

-

Perform iterative cycles of crystallographic refinement using software like PHENIX or REFMAC5 to improve the fit of the model to the data, monitoring R-work and R-free values.

-

Validate the final structure for correct geometry and deposit it in the Protein Data Bank (PDB).

-

Enzyme Inhibition Assays: Quantifying Potency and Selectivity

Kinetic assays are essential for quantifying the inhibitory potency of a compound against each COX isoform and thereby determining its selectivity index. [24]this compound displays a complex, time-dependent inhibition mechanism against COX-2, while showing classic competitive kinetics for COX-1. [25][26]End-point assays that measure the half-maximal inhibitory concentration (IC50) clearly demonstrate its potent inhibition of COX-2 at nanomolar concentrations, compared to micromolar concentrations for COX-1. [25][26]

| Parameter | This compound against COX-1 | This compound against COX-2 | Reference |

|---|---|---|---|

| Inhibition Kinetic Type | Classic Competitive | Time-Dependent, Potent | [25][26] |

| IC50 (Endpoint Assay) | 4 - 19 µM | 0.003 - 0.006 µM | [25][26] |

| Selectivity Index (COX-1/COX-2) | > 1000 | - | Calculated from [25][26]|

Experimental Protocol: In Vitro COX Inhibition Assay (Oxygen Consumption Method)

-

Enzyme Preparation:

-

Use purified recombinant human or ovine COX-1 and COX-2 enzymes. Store in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) with necessary cofactors.

-

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin).

-

Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled reaction chamber (37°C) with the reaction buffer.

-

-

Inhibitor Pre-incubation:

-

Add a known concentration of the enzyme (COX-1 or COX-2) to the reaction chamber.

-

Add the test inhibitor (this compound, dissolved in a suitable solvent like DMSO) at various concentrations. For time-dependent inhibitors, pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) before initiating the reaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the cyclooxygenase reaction by adding the substrate, arachidonic acid (e.g., 5 µM final concentration). [24] * Monitor the rate of oxygen consumption using the electrode. The initial linear rate is proportional to the enzyme activity.

-

-

Data Analysis:

-

Determine the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO only).

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [24] * Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Site-Directed Mutagenesis: Proving Causality

Site-directed mutagenesis provides the definitive causal link between a specific amino acid residue and inhibitor selectivity. By mutating a single amino acid in COX-2 to its COX-1 counterpart, researchers can test its direct impact on inhibition.

The key experiment involves creating a V523I mutant of COX-2 . When this mutant enzyme is tested in inhibition assays, it loses its sensitivity to this compound and other coxibs, behaving more like the wild-type COX-1 enzyme. [18]This elegant experiment directly demonstrates that the presence of Valine at position 523 is necessary for the high-affinity binding and selective inhibition by this compound. [18]

DOT script for Experimental Validation Workflow

Caption: A multi-pronged approach confirms the mechanism of selectivity.

Conclusion

The selective inhibition of COX-2 by this compound is a textbook example of structure-based drug design. The selectivity is not governed by a multitude of complex interactions but is primarily dictated by a critical steric difference between the two enzyme isoforms. The substitution of the bulky Ile523 in COX-1 with the smaller Val523 in COX-2 creates a unique side pocket in the COX-2 active site. This compound's chemical structure, featuring a precisely positioned sulfonamide moiety, is perfectly tailored to occupy this pocket, leading to high-affinity binding and potent inhibition. This interaction is sterically forbidden in COX-1, providing a clear and elegant structural basis for its isoform selectivity. The principles elucidated through the study of this compound continue to inform the design of novel inhibitors for a wide range of enzymatic targets.

References

-

This compound - StatPearls - NCBI Bookshelf. (URL: [Link])

-

Celebrex (this compound) Pharmacology - News-Medical.Net. (URL: [Link])

-

This compound - Wikipedia. (URL: [Link])

-

Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 | Rheumatology | Oxford Academic. (URL: [Link])

-

Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

This compound Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

-

Cyclooxygenases as the principal targets for the actions of NSAIDs - PubMed. (URL: [Link])

-

Is the sulphonamide radical in the this compound molecule essential for its analgesic activity? - ScienceDirect. (URL: [Link])

-

Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models - PubMed. (URL: [Link])

-

What is the mechanism of this compound? - Patsnap Synapse. (URL: [Link])

-

Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (URL: [Link])

-

Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development - American Physiological Society Journal. (URL: [Link])

-

Active-site cavity of COX-1 and COX-2 (schematic). Created with BioRender.com. - ResearchGate. (URL: [Link])

-

Structure of COX-1 and COX-2 enzymes and their interaction with inhibitors - PubMed. (URL: [Link])

-

Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. (URL: [Link])

-

Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models. (URL: [Link])

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (URL: [Link])

-

Differences between the cyclooxygenase active sites of COX-1 and COX-2.... - ResearchGate. (URL: [Link])

-

Kinetic basis for selective inhibition of cyclo-oxygenases - PMC - NIH. (URL: [Link])

-

Kinetic basis for selective inhibition of cyclo-oxygenases | Biochemical Journal. (URL: [Link])

-

Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. (URL: [Link])

-

Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC - NIH. (URL: [Link])

-

Is Celebrex (this compound) a sulfonamide drug? - Dr.Oracle. (URL: [Link])

-

Cyclooxygenase Inhibition and Cardiovascular Risk - American Heart Association Journals. (URL: [Link])

-

Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC - NIH. (URL: [Link])

-

COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (URL: [Link])

-